

Head-to-Head Comparison: DS88790512 and Larixol Analogs as TRPC6 Inhibitors

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Compound of Interest							
Compound Name:	DS88790512						
Cat. No.:	B10819894	Get Quote					

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct classes of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors: the synthetic bicyclo[4.3.0]nonane derivative **DS88790512** and the natural product-derived larixol analogs, primarily focusing on larixyl acetate.

Executive Summary

DS88790512 emerges as a highly potent and selective TRPC6 inhibitor with favorable oral bioavailability. Larixol analogs, particularly larixyl acetate, represent a valuable class of natural product-derived TRPC6 inhibitors with demonstrated in vivo efficacy in preclinical models of neuropathic pain. The choice between these compounds will likely depend on the specific research or therapeutic context, balancing the high potency of **DS88790512** with the established in vivo activity of larixyl acetate.

Data Presentation

Table 1: In Vitro Potency and Selectivity of DS88790512 and Larixyl Acetate against TRPC6



Compound	Target	IC50	Selectivity	Reference
DS88790512	Human TRPC6	11 nM[1][2]	Highly selective against hERG (>100 μM) and hNaV1.5 (>300 μM) channels.[1]	INVALID-LINK
Larixyl Acetate	Recombinant TRPC6	0.1 - 0.6 μM (100 - 600 nM)[3]	~12-fold selective for TRPC6 over TRPC3 and ~5- fold selective over TRPC7.[3] No significant inhibition of more distantly related TRPV or TRPM channels.[3]	INVALID-LINK

Table 2: Pharmacokinetic Properties of DS88790512 in Mice

Compo	Route of Adminis tration	Dose	Cmax	AUC	T1/2	Oral Bioavail ability	Referen ce
DS88790 512	Oral	10 mg/kg	260 nM	1000 nM∙h	2.9 h	50%	 INVALID- LINK

No detailed pharmacokinetic data for larixol analogs was available in the public domain at the time of this review.

Signaling Pathway

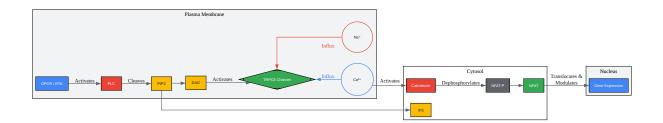




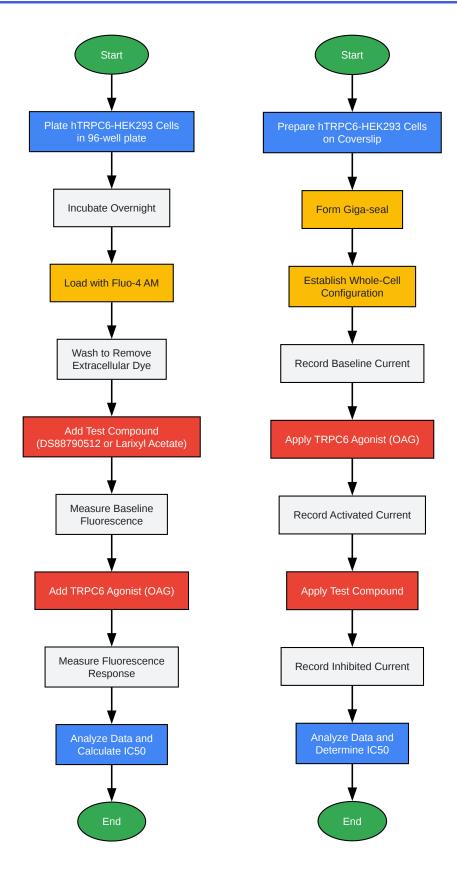


The canonical signaling pathway involving TRPC6 activation begins with the stimulation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, a non-selective cation channel, resulting in an influx of Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades, including the activation of calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and modulation of gene expression.









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